2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
Description
2,3,5,6-Tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetramethyl-substituted benzene ring linked to a 2-methylindole-ethylamine moiety via a sulfonamide bridge. Its structure combines steric hindrance from the methyl groups with the aromatic and hydrogen-bonding capabilities of the indole ring, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-13-12-14(2)16(4)21(15(13)3)26(24,25)22-11-10-18-17(5)23-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYACBXGSDPDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 2,3,5,6-tetramethylbenzene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with 2-(2-methyl-1H-indol-3-yl)ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indole moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related sulfonamide derivatives from the provided evidence, focusing on substituents, physicochemical properties, and synthesis outcomes.
Biological Activity
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activities, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
The sulfonamide group and the indole moiety are crucial for its biological interactions.
The mechanism of action involves the interaction of the sulfonamide group with various molecular targets. The sulfonamide can form hydrogen bonds with active sites of enzymes or receptors, while the indole moiety may engage in π-π interactions. These interactions can modulate enzyme activity or receptor binding, leading to diverse biological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. For instance, studies on related sulfonamides have demonstrated their ability to inhibit carbonic anhydrase isoforms (hCA II and hCA IX) with low nanomolar IC50 values, indicating strong inhibitory potential .
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties. The structural features of this compound suggest it may also possess antimicrobial activity against a range of pathogens.
Study 1: Anticancer Potential
A study focusing on sulfonamide derivatives highlighted the anticancer potential of compounds structurally similar to this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | hCA II | 7.7 |
| Compound B | hCA IX | 34.9 |
| Compound C | hCA XIII | 69.8 |
The results indicated that specific modifications in the structure could enhance inhibitory activity against targeted enzymes .
Study 2: Antimicrobial Activity
Another research effort examined the antimicrobial effects of various sulfonamide derivatives against common bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could be further explored as a potential antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
